molecular formula C22H32O3 B1676380 Methenolone acetate CAS No. 434-05-9

Methenolone acetate

Cat. No.: B1676380
CAS No.: 434-05-9
M. Wt: 344.5 g/mol
InChI Key: PGAUJQOPTMSERF-QWQRBHLCSA-N
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Description

Methenolone acetate (CAS 434-05-9), also known as Primobolan®, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). Its chemical structure includes a 1-methyl group and a 17β-acetate ester, distinguishing it from other steroids . The molecular formula is C₂₂H₃₂O₃, with a molecular weight of 344.49 g/mol . It is approved in Japan for treating anemia due to bone marrow failure and osteoporosis, where it demonstrates efficacy in improving hemoglobin levels and slowing bone mineral density (BMD) decline . Unlike 17α-alkylated steroids, this compound exhibits lower hepatotoxicity, making it a safer option for prolonged use .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methenolone acetate is synthesized by reacting methenolone with acetic anhydride in the presence of pyridine as a base. The reaction mixture is stirred vigorously at room temperature to yield this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization and chromatographic techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Methenolone acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form methenolone.

    Reduction: Reduction reactions can convert this compound back to methenolone.

    Substitution: this compound can undergo substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or amines.

Major Products Formed

    Oxidation: Methenolone

    Reduction: Methenolone

    Substitution: Various methenolone derivatives depending on the substituent used.

Scientific Research Applications

Medical Applications

1. Treatment of Anemia

Methenolone acetate has been primarily utilized in the treatment of anemia, particularly cases associated with bone marrow failure. A notable case study involved an older man with myelodysplastic syndrome (MDS) who was treated with this compound alongside darbepoetin. The treatment was linked to an attenuated decline in bone mineral density, suggesting that this compound may have osteoanabolic effects that could benefit patients at risk for osteoporosis due to chronic conditions .

2. Bone Mineral Density Preservation

Research indicates that this compound may help preserve bone mineral density in patients undergoing treatment for anemia. In the aforementioned case study, the patient's bone turnover markers showed improvement during treatment, suggesting a potential mechanism independent of parathyroid hormone regulation . This highlights a significant application for this compound in managing bone health among anemic patients.

Non-Medical Applications

1. Performance Enhancement

This compound is widely known for its use among athletes and bodybuilders for performance enhancement. It is believed to promote muscle growth, improve strength, and aid in fat loss during cutting phases. However, its use is often illicit due to its classification as a controlled substance in many countries .

2. Detection in Sports Drug Testing

A study examined the impact of consuming meat from livestock treated with this compound on drug testing outcomes for athletes. While no metabolites were detected in urine from subjects who consumed orally dosed chickens, half of the samples from those who ate intramuscularly dosed chickens tested positive for the substance. This finding underscores the potential risks athletes face regarding inadvertent doping through dietary sources .

Research Findings and Case Studies

Study Focus Findings
PubMed Study on Veal Calf Metabolism of this compoundDetected metabolites in urine and feces; implications for monitoring abuse in livestock.
Case Study on MDS Patient Anemia TreatmentAttenuated decline in bone mineral density; suggests osteoanabolic effects of this compound.
Sports Drug Testing Study Impact of Meat ConsumptionPositive drug tests linked to intramuscular dosing; highlights risks for athletes.

Mechanism of Action

Methenolone acetate exerts its effects by binding to androgen receptors (AR) in target tissues. This binding activates the receptor, leading to an increase in protein synthesis and muscle growth. The compound has moderate anabolic effects and weak androgenic effects, making it suitable for medical use with minimal side effects .

Comparison with Similar Compounds

Methenolone acetate is often compared to other AAS due to its unique pharmacological profile. Below is a detailed analysis of its similarities and differences with key analogs:

Structural and Pharmacokinetic Comparisons

Compound Key Structural Features Anabolic/Androgenic Ratio Hepatotoxicity Primary Medical Uses Administration Route
This compound 1-methyl, 17β-acetate, no 17α-alkylation 5:1 (high anabolic) Low Anemia, osteoporosis (Japan) Oral/Injectable
Oxandrolone (Anavar) 17α-methyl, 2-oxa modification 10:1 Moderate Muscle wasting, burns Oral
Testosterone Natural androgen, 17β-hydroxyl 1:1 Low Hypogonadism, hormone replacement Injectable
Nandrolone Decanoate 19-nor structure, 17β-decanoate ester 10:1 Low Anemia, osteoporosis Injectable
Stanozolol (Winstrol) 17α-methyl, pyrazol group 3:1 High Hereditary angioedema Oral/Injectable

Key Findings :

  • Anabolic Selectivity: this compound’s 1-methyl group enhances anabolic activity while minimizing androgenic effects, as demonstrated in animal studies where it showed 5× greater myotrophic activity and 0.1× androgenic activity compared to testosterone propionate .
  • Hepatic Safety: Unlike 17α-alkylated steroids (e.g., oxandrolone, stanozolol), this compound avoids liver stress due to its 17β-acetate ester, enabling safer long-term use .
  • Bone Metabolism: Clinical studies report that this compound increases BMD by 3% annually in osteoporotic patients, comparable to testosterone but with fewer virilizing side effects .

Clinical and Performance-Enhancing Use

  • Medical Applications: While this compound is restricted to Japan for anemia/osteoporosis, analogs like nandrolone are widely used globally for similar indications .
  • Athletic Use: Athletes favor this compound for its mild nature and low detectability in drug tests. In contrast, oxandrolone is preferred for rapid muscle gain but carries higher cardiovascular risks .

Market and Regulatory Status

  • Production : Major manufacturers are based in Asia (e.g., Zhengzhou Pharmaceuticals), with a global market price range of $2,000–2,500/kg .
  • Regulatory Status : Banned in sports by the World Anti-Doping Agency (WADA), unlike therapeutic steroids like nandrolone, which remain regulated but accessible .

Biological Activity

Methenolone acetate, a synthetic anabolic steroid derived from dihydrotestosterone (DHT), is primarily used in clinical settings for its anabolic properties, particularly in patients with muscle-wasting conditions. This article explores the biological activity of this compound, focusing on its pharmacodynamics, effects on muscle mass and bone density, metabolism, and potential side effects.

This compound exhibits its anabolic effects through several mechanisms:

  • Androgen Receptor Binding : Methenolone binds to androgen receptors in muscle and fat tissues, promoting protein synthesis and nitrogen retention, which are crucial for muscle growth .
  • Calcium Reabsorption : It activates vitamin D pathways, enhancing calcium reabsorption in bones, which may help mitigate bone density loss associated with certain medical conditions .

Muscle Mass

Research indicates that this compound can significantly increase lean body mass. A study involving resistance training showed an average increase in muscle mass of approximately 1.53 kg over a period of 10 weeks when combined with this compound administration .

Bone Density

This compound has been associated with the attenuation of bone mineral density decline. In a clinical case study, patients treated with methenolone showed improved bone mineral density (BMD) values:

  • Lumbar Spine : 1.346 g/cm²
  • Right Femoral Neck : 0.819 g/cm²
  • Left Femoral Neck : 0.824 g/cm²

The T-scores for these measurements indicated a positive effect on bone health, suggesting potential benefits in preventing osteoporosis .

Metabolism and Excretion

This compound is metabolized primarily in the liver through mixed-function oxidases. After administration, about 90% of the drug is excreted via urine, while a smaller percentage is eliminated through feces. The biological half-life is relatively short due to rapid metabolism following absorption .

Metabolites

In studies involving animal models, three primary metabolites of this compound were identified in urine and feces after administration. These metabolites are essential for understanding the drug's pharmacokinetics and potential long-term effects on health .

Case Studies and Clinical Findings

Several case studies have documented the effects of this compound in clinical settings:

  • Case Study on Bone Health : A patient with chronic kidney disease (CKD) undergoing treatment with this compound exhibited significant improvements in bone mineral density without additional vitamin D supplementation .
  • Muscle Wasting Conditions : In patients suffering from muscle-wasting diseases, this compound has been shown to enhance recovery and improve overall physical function when combined with resistance training protocols .

Adverse Effects and Safety Profile

While this compound is generally considered safer than other anabolic steroids regarding liver toxicity and cardiovascular risks, potential side effects include:

  • Hormonal imbalances leading to gynecomastia or changes in libido.
  • Possible alterations in lipid profiles, such as decreased HDL cholesterol levels.
  • Risk of virilization symptoms in women due to androgenic activity .

Properties

IUPAC Name

[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-13-11-16(24)12-15-5-6-17-18-7-8-20(25-14(2)23)21(18,3)10-9-19(17)22(13,15)4/h11,15,17-20H,5-10,12H2,1-4H3/t15-,17-,18-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAUJQOPTMSERF-QWQRBHLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963004
Record name Methenolone acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434-05-9
Record name Methenolone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=434-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methenolone acetate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methenolone acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74226
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Record name Methenolone acetate
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Record name 17β-hydroxy-1-methyl-5α-androst-1-en-3-one acetate
Source European Chemicals Agency (ECHA)
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Record name METHENOLONE ACETATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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